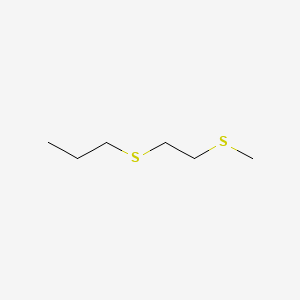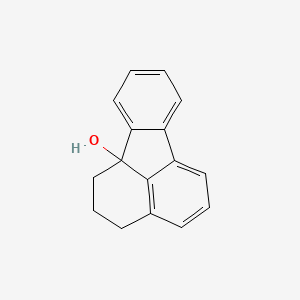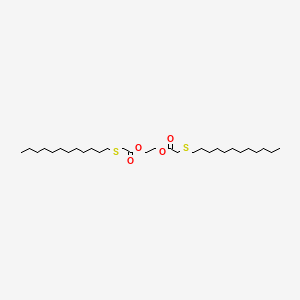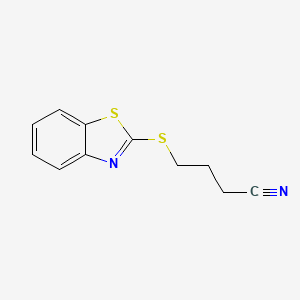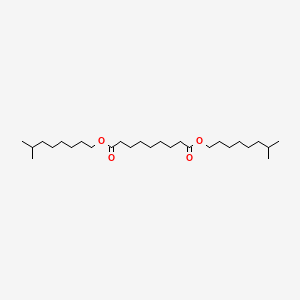
2-Phenyl-2-propylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-propylthiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylthiazolidine typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the condensation of 2-phenylpropanal with cysteamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalysts and solvents to improve yield and selectivity. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst and dichloromethane (CH2Cl2) as a solvent at low temperatures can result in high yields and excellent enantioselectivity .
化学反応の分析
Types of Reactions: 2-Phenyl-2-propylthiazolidine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-Phenyl-2-propylthiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Phenyl-2-propylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Thiazolidine: The parent compound with a simpler structure.
2-Phenylthiazolidine: Lacks the propyl group, resulting in different reactivity and biological activity.
2-Propylthiazolidine:
Uniqueness: 2-Phenyl-2-propylthiazolidine is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic biological targets. This dual substitution also allows for greater versatility in chemical modifications and applications .
特性
CAS番号 |
116112-96-0 |
|---|---|
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC名 |
2-phenyl-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-2-8-12(13-9-10-14-12)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChIキー |
SXLITDTVXZWHGU-UHFFFAOYSA-N |
正規SMILES |
CCCC1(NCCS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


